
1,1-di(p-Tolyl)ethylene
Overview
Description
1,1-di(p-Tolyl)ethylene, also known as 1,1-di(p-tolyl)ethene, is an organic compound with the chemical formula C16H16. It is characterized by its structure, which consists of an ethylene backbone substituted with two p-tolyl groups. This compound appears as a colorless to pale yellow crystalline solid or powder and has a distinct aromatic odor .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-di(p-Tolyl)ethylene can be synthesized through various methods. One common synthetic route involves the copper(I) chloride (CuCl) catalyzed coupling reaction between p-tolylacetylene and p-tolylmagnesium bromide. This reaction typically occurs under an inert atmosphere and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The CuCl catalyzed coupling reaction remains a popular choice due to its scalability and relatively mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-di(p-Tolyl)ethylene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1,1-di(p-Tolyl)ethylene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of antioxidant drugs.
Mechanism of Action
The mechanism of action of 1,1-di(p-Tolyl)ethylene primarily involves its ability to act as a radical scavenger. It can effectively neutralize free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to biological molecules. This property is particularly valuable in the context of photoinitiated crosslinking and UV-curing processes .
Comparison with Similar Compounds
Similar Compounds
- 1,1-di(o-Tolyl)ethylene
- 1,1-bis(4-methylphenyl)-buta-1,3-diene
- 9-di-p-tolylmethylenefluorene
- Bexarotene
Uniqueness
Compared to similar compounds, 1,1-di(p-Tolyl)ethylene stands out due to its unique combination of stability, reactivity, and radical scavenging properties. Its ability to undergo a wide range of chemical reactions while maintaining stability makes it a versatile compound in both research and industrial applications .
Biological Activity
1,1-Di(p-tolyl)ethylene (CAS No. 2919-20-2) is an organic compound characterized by two para-tolyl groups attached to a central ethylene unit. This compound has garnered attention for its unique biological activities, particularly in the context of radical scavenging and antimicrobial properties. This article reviews the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound is a symmetrical molecule with the following structural formula:
Molecular Weight: 218.31 g/mol
Physical Properties:
- Melting Point: Not extensively documented; varies based on purity.
- Solubility: Sparingly soluble in water; soluble in organic solvents.
Antioxidant Activity
Research indicates that this compound acts as a versatile radical scavenger . It has been shown to effectively neutralize free radicals, which are implicated in oxidative stress and various diseases. A study published in the European Polymer Journal highlighted its ability to scavenge radicals, suggesting potential applications in preventing oxidative damage in biological systems .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various pathogens. In laboratory settings, it exhibited inhibitory effects on both gram-positive and gram-negative bacteria. The antimicrobial efficacy was quantified through Minimum Inhibitory Concentration (MIC) assays, where lower concentrations of the compound were effective against bacterial growth.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
This table summarizes the antimicrobial activity of this compound against selected bacterial strains.
The biological activities of this compound can be attributed to its structural characteristics, which allow it to interact with biological macromolecules. The compound's ability to donate electrons makes it a potent radical scavenger. Additionally, its hydrophobic nature facilitates membrane penetration, enhancing its antimicrobial effects.
Case Study 1: Radical Scavenging
In a controlled experiment assessing the radical scavenging capacity of this compound, researchers utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound displayed a significant reduction in DPPH absorbance, indicating effective radical scavenging:
- Concentration Tested: 10-100 µM
- Scavenging Activity: Up to 85% at 100 µM
Case Study 2: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial properties of this compound against clinical isolates. The results confirmed its effectiveness across multiple strains:
- Tested Concentrations: Ranging from 8 µg/mL to 256 µg/mL.
- Results: Complete inhibition of growth at concentrations as low as 32 µg/mL for S. aureus.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-di(p-Tolyl)ethylene, and how can their efficiency be systematically evaluated?
- Methodological Answer : Traditional synthesis involves Friedel-Crafts alkylation using aluminum chloride (AlCl₃) to couple p-tolyl precursors (e.g., p-tolyl chloride) with ethylene derivatives. Efficiency is assessed via reaction yield, purity (determined by ¹H/¹³C NMR ), and scalability. For example, analogous reactions using AlCl₃ for bis(aryl)ethylene synthesis achieved yields of ~74% . Alternative routes include Wittig reactions with p-tolyl-substituted ylides, monitored by GC-MS for intermediate tracking.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the diagnostic spectral markers?
- Methodological Answer :
- ¹H NMR : Aromatic protons from p-tolyl groups appear as doublets (δ 6.8–7.2 ppm), while ethylene protons resonate as singlets (δ 5.0–5.5 ppm due to symmetry) .
- ¹³C NMR : Ethylene carbons appear at δ 110–120 ppm, with aromatic carbons at δ 125–140 ppm. Methyl groups on p-tolyl substituents are observed at δ 20–22 ppm .
- X-ray crystallography : Resolves molecular geometry, confirming coplanarity of p-tolyl groups and ethylene bridge .
Q. How can researchers verify the purity and stability of this compound under standard laboratory conditions?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis. Stability is tested by thermogravimetric analysis (TGA) and NMR monitoring under varying temperatures. For example, thermal decomposition studies of analogous compounds show ethylene release at >70°C, requiring inert storage conditions .
Advanced Research Questions
Q. How do palladium-catalyzed cross-coupling methods compare to classical Friedel-Crafts alkylation in synthesizing this compound derivatives?
- Methodological Answer : Suzuki-Miyaura cross-coupling using p-tolylboronic acid and ethylene dihalides (e.g., 1,2-dibromoethylene) with Pd catalysts (e.g., trans-Dichlorobis(XPhos)palladium(II)) offers superior regioselectivity and milder conditions (60–80°C in toluene/water) compared to Friedel-Crafts (harsh acids, high temps). Yields exceed 90% in cross-coupling vs. ~70% in classical methods . Byproduct analysis via GC-MS is recommended to optimize catalyst loading and ligand choice.
Q. What mechanistic insights can be gained from using this compound as a trapping agent in singlet methylene reactions?
- Methodological Answer : In thorium complex decomposition studies, this compound traps singlet methylene (generated from diazomethane), forming 1,1-di(p-Tolyl)cyclopropane. Key evidence includes the disappearance of ethylene ¹H NMR signals (δ ~5.3 ppm) and emergence of cyclopropane proton singlets (δ ~1.13 ppm). Trapping experiments with 2-butyne or dipolarophiles further validate intermediate reactivity .
Q. How can computational modeling resolve discrepancies in thermodynamic stability data for this compound?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond dissociation energies and torsional strain between p-tolyl groups. Experimental validation via differential scanning calorimetry (DSC) and NIST thermochemical protocols reconciles computational predictions with empirical data. Contradictions may arise from impurities, requiring parallel HPLC-NMR analysis .
Q. What are the implications of steric and electronic effects in this compound for designing photoresponsive materials?
- Methodological Answer : The conjugated ethylene bridge and electron-donating p-tolyl groups enhance π-π stacking, studied via UV-Vis (λmax ~270 nm) and fluorescence spectroscopy. Steric hindrance from methyl groups reduces aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs). Comparative studies with 1,1-diphenylethylene (no methyl groups) highlight electronic modulation effects .
Q. Methodological Notes
- Synthesis Optimization : For cross-coupling, screen ligands (e.g., XPhos, SPhos) to enhance catalytic activity .
- Trapping Experiments : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .
- Computational Tools : Employ Gaussian or ORCA for DFT, referencing NIST’s thermochemical database for validation .
Properties
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)ethenyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16/c1-12-4-8-15(9-5-12)14(3)16-10-6-13(2)7-11-16/h4-11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMCKGHZIRQLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183445 | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2919-20-2 | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002919202 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-ethenylidenebis(4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-Di(p-tolyl)ethylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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